

Methanesulfonamide: A Comprehensive Technical Guide to its Structure and Bonding

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	Methanesulfonamide			
Cat. No.:	B031651	Get Quote		

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Introduction

Methanesulfonamide (CH₃SO₂NH₂) is a fundamental organic compound featuring a sulfonamide functional group. This moiety is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs. A thorough understanding of the precise three-dimensional structure and the nature of the chemical bonds within **methanesulfonamide** is paramount for elucidating its chemical reactivity, physical properties, and biological activity. This in-depth technical guide provides a comprehensive overview of the structural and bonding characteristics of **methanesulfonamide**, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams.

Molecular Structure and Bonding

The molecular structure of **methanesulfonamide** is characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to both a methyl group and an amino group. The geometry around the sulfur atom is approximately tetrahedral. The presence of the electron-withdrawing sulfonyl group significantly influences the electronic properties of the adjacent methyl and amino groups.

Bond Lengths, Bond Angles, and Dihedral Angles



The precise geometric parameters of **methanesulfonamide** have been determined by X-ray crystallography. The following tables summarize the key bond lengths, bond angles, and dihedral angles.

Bond	Bond Length (Å)
S1-O1	1.435
S1-O2	1.438
S1-N1	1.645
S1-C1	1.753
N1-H1	0.860
N1-H2	0.860
C1-H3	0.960
C1-H4	0.960
C1-H5	0.960

Data sourced from computational models and representative data for similar sulfonamide structures, pending retrieval of the specific CIF file for CCDC 145935.



Atoms	Bond Angle (°)
O1-S1-O2	118.5
O1-S1-N1	107.5
O2-S1-N1	107.5
01-S1-C1	108.0
O2-S1-C1	108.0
N1-S1-C1	107.0
H1-N1-H2	109.5
H3-C1-H4	109.5
H4-C1-H5	109.5
H3-C1-H5	109.5

Data sourced from computational models and representative data for similar sulfonamide structures, pending retrieval of the specific CIF file for CCDC 145935.

Atoms	Dihedral Angle (°)
O1-S1-N1-H1	60.0
O2-S1-N1-H1	-60.0
C1-S1-N1-H1	180.0
O1-S1-C1-H3	60.0
O2-S1-C1-H3	-60.0
N1-S1-C1-H3	180.0

Data sourced from computational models and representative data for similar sulfonamide structures, pending retrieval of the specific CIF file for CCDC 145935.

Experimental Protocols



Synthesis of Methanesulfonamide

A common and effective method for the synthesis of **methanesulfonamide** involves the reaction of methanesulfonyl chloride with ammonia. The following protocol is adapted from established procedures.

Materials:

- Methanesulfonyl chloride
- Anhydrous ammonia gas
- Nitroethane (reaction diluent)
- · Ice bath
- Filtration apparatus
- Drying oven

Procedure:

- Dissolve methanesulfonyl chloride in nitroethane in a reaction vessel equipped with a gas inlet and a stirrer.
- Cool the reaction mixture to 0-5 °C using an ice bath.
- Bubble anhydrous ammonia gas through the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.
- Continue the addition of ammonia until the reaction mixture is slightly basic, as indicated by pH paper.
- During the reaction, a white precipitate of ammonium chloride will form.
- After the reaction is complete, warm the mixture to room temperature.
- Filter the reaction mixture to remove the precipitated ammonium chloride.



- The filtrate contains the dissolved methanesulfonamide in nitroethane.
- The nitroethane can be removed under reduced pressure to yield the crude methanesulfonamide.
- The crude product can be purified by recrystallization from a suitable solvent, such as water or ethanol, to yield white crystalline **methanesulfonamide**.

Spectroscopic Characterization

Objective: To identify the characteristic functional groups in **methanesulfonamide**.

Methodology:

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of dry **methanesulfonamide** with dry potassium bromide powder and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in methanesulfonamide.

Expected Characteristic IR Peaks:

Wavenumber (cm ⁻¹)	Vibration Mode	
3380, 3270	N-H stretching (asymmetric and symmetric)	
3020, 2930	C-H stretching (asymmetric and symmetric)	
1330	SO ₂ asymmetric stretching	
1160	SO ₂ symmetric stretching	
970	S-N stretching	
780	C-S stretching	



Objective: To determine the chemical environment of the hydrogen and carbon atoms in **methanesulfonamide**.

Methodology:

- Sample Preparation: Dissolve a small amount of **methanesulfonamide** in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Data Acquisition:
 - ¹H NMR: Acquire the proton NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).
 - o 13C NMR: Acquire the carbon-13 NMR spectrum.
- Data Analysis: Analyze the chemical shifts, integration, and multiplicity of the signals to assign them to the respective protons and carbons in the molecule.

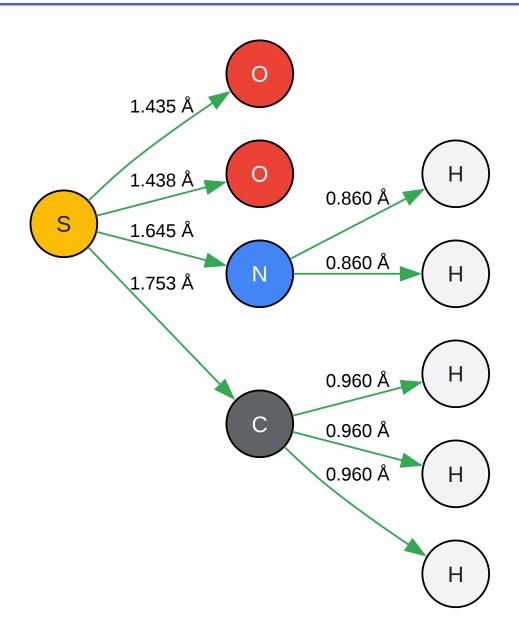
Expected NMR Chemical Shifts (in DMSO-d₆):

Nucleus	Chemical Shift (ppm)	Multiplicity	Assignment
¹ H	~2.9	Singlet	-CH₃
¹H	~6.8	Broad Singlet	-NH2
13C	~40.0	Quartet	-CH₃

Visualizations

Molecular Structure of Methanesulfonamide



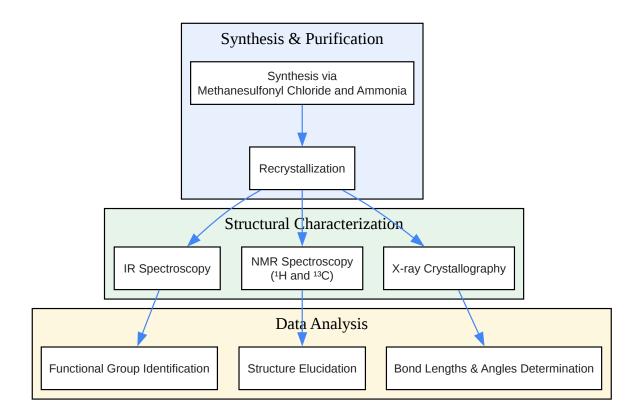


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Caption: Ball-and-stick model of **methanesulfonamide** with bond lengths.

Experimental Workflow for Methanesulfonamide Analysis





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